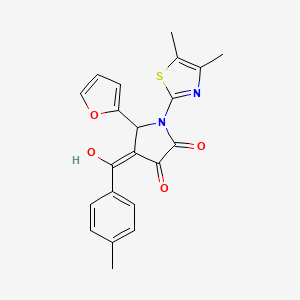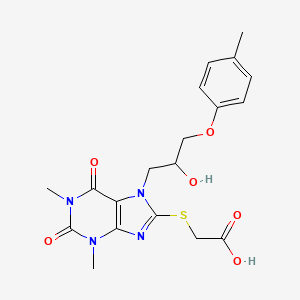
6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine is a chemical compound with the formula C16H13FN2O and a molecular weight of 268.29 g/mol . It is used in various chemical reactions and can be procured for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, involves several steps. One common method is the reaction of anilines with malonic acid equivalents . Another approach involves the reaction of anthranilic acid derivatives . More specialized methods also exist .Molecular Structure Analysis
The molecular structure of this compound is based on the quinoline scaffold, which is a well-known nitrogenous tertiary base . The quinoline scaffold was first extracted in 1834 from coal tar .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are involved in various chemical reactions. For instance, they can be used in the synthesis of related four-membered to seven-membered heterocycles . They can also undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 268.29 g/mol and its chemical formula of C16H13FN2O .Wirkmechanismus
While the specific mechanism of action for 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine is not mentioned in the retrieved papers, quinoline derivatives are known to have unique interactions with cells . For example, fluoroquinolones, a family of quinoline derivatives, can result in bacterial cell death by circumventing DNA replication and transcription processes in bacterial cell lines .
Eigenschaften
IUPAC Name |
6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGZPGSMNYGDRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2367612.png)


![2,3-difluoro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2367617.png)


![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)

![6-Chloro-1-[(2-chlorophenyl)methoxy]-2-phenylbenzimidazole](/img/structure/B2367622.png)



![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)

